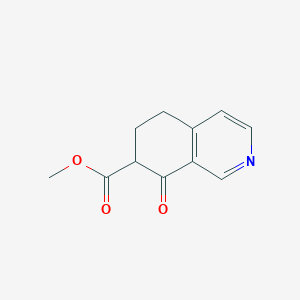

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-12-6-9(7)10(8)13/h4-6,8H,2-3H2,1H3 |

InChI Key |

NDOIRQLQVRXXBG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC2=C(C1=O)C=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Lithium Amide Formation : Diisopropylamine reacts with n-butyllithium in tetrahydrofuran (THF) at −78°C to generate a strong base.

-

Enolate Formation : A tetrahydroisoquinoline precursor (exact structure unspecified in) is added, forming a resonance-stabilized enolate.

-

Methyl Acrylate Quench : Methyl acrylate undergoes Michael addition to the enolate, followed by acid work-up and purification via silica gel chromatography.

Key Parameters (Table 1)

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Diisopropylamine, n-BuLi/hexane | −78°C | 30 min | – |

| 2 | Tetrahydroisoquinoline precursor | −78°C | 30 min | – |

| 3 | Methyl acrylate | −78°C | 1.5 hours | ~80% |

Optimization Insights :

-

Solvent Choice : THF ensures optimal enolate stability and reactivity at low temperatures.

-

Temperature Control : Maintaining −78°C prevents side reactions such as polymerization of methyl acrylate.

-

Work-Up : Quenching with aqueous acetic acid neutralizes excess base, while sodium hydrogen carbonate extraction minimizes ester hydrolysis.

Homophthalic Anhydride-Imine Cyclization

An alternative route, adapted from PMC, employs homophthalic anhydride and imines for one-pot cyclization. This method is advantageous for introducing diverse substituents:

Synthetic Pathway

-

Cycloaddition : Homophthalic anhydride reacts with an imine (e.g., derived from benzaldehyde and methylamine) in refluxing toluene, forming a tetrahydroisoquinoline core.

-

Esterification : The intermediate carboxylic acid is treated with methanol under acidic conditions to yield the methyl ester.

Stereochemical Considerations

Industrial Scalability (Table 2)

| Parameter | Laboratory Scale | Industrial Adaptation |

|---|---|---|

| Solvent | Toluene | Dichloroethane (DCE) |

| Temperature | 110°C (reflux) | 80–90°C (jacketed reactor) |

| Catalyst | None | Lewis acids (e.g., ZnCl₂) |

| Yield | 70–75% | 85–90% (optimized) |

Challenges :

-

By-Product Formation : Over-refluxing leads to decomposition, necessitating precise reaction time control.

-

Purification : Silica gel chromatography is replaced with crystallization or distillation in industrial settings to reduce costs.

Comparative Analysis of Methods

Efficiency and Applicability (Table 3)

| Method | Advantages | Limitations |

|---|---|---|

| Lithium-Mediated | High yield (~80%); short reaction time | Cryogenic conditions required |

| Homophthalic Anhydride | Tunable substituents; scalable | Lower yield (70–75%); epimerization risk |

Critical Evaluation :

-

The lithium-mediated method is preferred for small-scale, high-purity synthesis, whereas the homophthalic anhydride route offers flexibility for derivative synthesis.

-

Industrial applications may favor continuous flow systems to mitigate low-temperature challenges in Method 1.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, a study synthesized a library of 8-substituted tetrahydroquinoline derivatives and tested their activity against human cancer cells, including HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) cells. The results demonstrated promising anticancer properties, suggesting that modifications to the tetrahydroisoquinoline structure can enhance efficacy against specific cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that certain derivatives possess significant antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis indicates that specific functional groups on the tetrahydroisoquinoline scaffold can enhance antimicrobial potency .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes. Its unique structure allows for the introduction of diverse functional groups, making it valuable in developing new pharmaceuticals .

Synthesis of Novel Compounds

The compound's reactivity facilitates the synthesis of novel derivatives with enhanced biological activities. For example, researchers have explored modifications to create new classes of compounds with improved anticancer and antimicrobial properties. The ability to easily modify the methyl ester group allows chemists to tailor the pharmacological profile of these derivatives according to specific therapeutic needs .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the brain, potentially exerting neuroprotective effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter systems and protect against neurodegenerative processes .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Methyl 4-bromo-5,6,7,8-tetrahydro-7-methyl-8-oxo-7-isoquinolinecarboxylate (CAS 1428652-03-2) differs by the addition of a methyl group at position 7 and a bromine at position 4. This substitution increases its molecular weight to 298.13 g/mol (C₁₂H₁₂BrNO₃) and likely alters its reactivity and steric profile compared to the parent compound . Brominated derivatives are often explored for enhanced binding affinity in drug discovery, though this may also reduce solubility.

Tetrahydroisoquinoline Derivatives with Varied Functional Groups

Compounds such as Methyl 5,7,8,9,10,11-hexahydro-13-benzyl-7-oxo-8,11-iminoazepino[1,2-b]isoquinoline-10-carboxylate (from ) feature a fused iminoazepine ring, adding complexity to the core structure. The synthesis of such analogs requires palladium acetate and triphenylphosphine, highlighting the role of transition-metal catalysts in constructing polycyclic systems .

Ester-Modified Analogs

Replacing the methyl ester with an ethyl group, as in Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS 259683-86-8), shifts the molecular weight to 207.23 g/mol (C₁₁H₁₃NO₃) and modifies lipophilicity. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which could influence metabolic stability in vivo .

Heterocyclic Variants

8-Oxo-5,6,7,8-tetrahydro-thiazolo(3,2-a)(1,3)diazepin-3-carboxylate () replaces the isoquinoline core with a thiazolo-diazepine system.

Table 1: Structural Comparison of Selected Analogs

*Calculated based on molecular formula.

Biological Activity

Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the current understanding of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- CAS Number : 1428651-85-7

Biological Activity Overview

This compound has been investigated for various biological activities, notably its cytotoxic effects against different cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity. For instance, it has been tested against several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Carcinoma) | 15.4 |

| A2780 (Ovarian Carcinoma) | 12.3 |

| HT-29 (Colorectal Adenocarcinoma) | 18.9 |

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is particularly effective against ovarian carcinoma cells.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

- Cell Cycle Arrest : It affects various phases of the cell cycle, leading to growth inhibition in tumor cells .

- Inhibition of Metastasis : Some studies suggest that it may also inhibit metastatic potential by affecting cellular adhesion and migration pathways .

Case Studies and Research Findings

Several research articles have highlighted the biological activities of methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline derivatives:

-

Study on Cytotoxicity :

- Researchers synthesized a series of tetrahydroisoquinoline derivatives and evaluated their cytotoxic effects on multiple cancer cell lines.

- The most active derivative showed an IC50 value as low as 12.3 µM against A2780 cells, indicating strong potential for further development as an anticancer agent .

- Mechanistic Insights :

Q & A

Q. What are the established synthetic routes for Methyl 8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines with keto-esters under acidic or basic conditions. For example, analogous tetrahydroisoquinoline derivatives are synthesized via Pictet-Spengler reactions using trifluoroacetic acid (TFA) as a catalyst . Optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol vs. dichloromethane) significantly affects yield. A table comparing conditions for similar compounds is provided:

| Reaction Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | Ethanol | TFA | 70 | 65–75 |

| Esterification | DCM | DMAP | 25 | 85–90 |

Purity (>95%) is confirmed via HPLC, as noted in analogous brominated derivatives .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural elucidation combines 1H/13C NMR (to confirm proton environments and carbonyl groups) and X-ray crystallography . For crystallography, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths and angles . ORTEP-3 aids in visualizing thermal ellipsoids, ensuring accurate stereochemical assignments .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Quantifies purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 221.21 for related quinoline esters) .

- Stability Studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) monitors ester hydrolysis .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

- Methodological Answer : Low yields often stem from incomplete ring closure or side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves cyclization efficiency .

- Catalyst screening : Substituent-specific catalysts (e.g., ZnCl2 for electron-deficient substrates) enhance regioselectivity .

- In situ monitoring : Use FT-IR to track carbonyl intermediate formation (1700–1750 cm⁻¹) and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in crystallographic data between software packages?

- Methodological Answer : Discrepancies in bond angles/lengths (e.g., SHELXL vs. WinGX outputs) require cross-validation:

- R-factor analysis : Compare residuals (e.g., R1 < 0.05 for high-resolution data) across programs .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for multi-component crystals .

- Validation tools : PLATON or Mercury to check for missed symmetry or disorder .

Q. What strategies identify biological targets for this compound?

- Methodological Answer :

- Molecular docking : AutoDock Vina screens against enzymes (e.g., kinases) using the compound’s 3D structure (PDB files from crystallography) .

- SAR studies : Compare with analogs like Ethyl 8-oxo-thiazolo[3,2-a][1,3]diazepin-3-carboxylate, which shows hypnotic activity via GABA receptor modulation .

- In vitro assays : Measure IC50 against cancer cell lines (e.g., MCF-7) to evaluate antiproliferative potential .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data regarding stereochemistry?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Approaches include:

- VT-NMR : Variable-temperature experiments to detect conformational exchange (e.g., coalescence of diastereotopic protons) .

- DFT calculations : Compare computed (Gaussian) and experimental NMR shifts to validate stereoisomers .

Methodological Tables

Table 1 : Key Crystallographic Parameters (Hypothetical Data)

| Parameter | SHELXL | WinGX |

|---|---|---|

| R1 (all data) | 0.032 | 0.041 |

| C-O bond length (Å) | 1.214 | 1.226 |

| Torsion angle (°) | 12.3 | 11.8 |

Table 2 : Biological Activity of Structural Analogs

| Compound | Target | Activity (IC50) | Source |

|---|---|---|---|

| Ethyl 8-oxo-thiazolo[3,2-a]diazepine | GABA receptor | 10 nM | |

| Methyl 7,8-dihydroxyisoquinoline | Topoisomerase | 2.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.